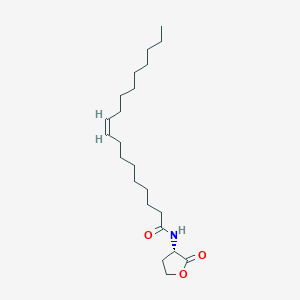

N-cis-オクタデク-9Z-エノイル-L-ホモセリンラクトン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

N-cis-octadec-9-enoyl-L-Homoserine lactone is a long-chain N-acyl homoserine lactone, which is a type of quorum sensing signaling molecule used by bacteria to regulate gene expression in response to cell density. This compound plays a crucial role in bacterial communication, influencing various phenotypes such as biofilm formation and virulence factor production .

科学的研究の応用

N-cis-octadec-9-enoyl-L-Homoserine lactone has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study quorum sensing mechanisms and the synthesis of related molecules.

Biology: The compound is crucial in studying bacterial communication and biofilm formation.

Medicine: Research focuses on its potential as an antimicrobial agent by inhibiting quorum sensing in pathogenic bacteria.

Industry: It is used in the development of biosensors and biocontrol agents to manage bacterial infections in agriculture and aquaculture

Safety and Hazards

準備方法

合成経路と反応条件: N-シス-オクタデク-9-エノイル-L-ホモセリンラクトンの合成は、通常、脂肪酸とホモセリンラクトンのカップリングを伴います。 このプロセスは、脂肪酸誘導体の調製から始まり、その後、特定の条件下でホモセリンラクトンと反応させて目的の生成物を生成します。 反応条件には、ジメチルホルムアミド (DMF) やジメチルスルホキシド (DMSO) などの溶媒の使用と、カップリング反応を促進する触媒が含まれることがよくあります .

工業生産方法: N-シス-オクタデク-9-エノイル-L-ホモセリンラクトンの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、クロマトグラフィーや結晶化による精製など、所望の仕様で最終製品を得るためのステップが含まれる場合があります .

化学反応の分析

反応の種類: N-シス-オクタデク-9-エノイル-L-ホモセリンラクトンは、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、対応するオキソ誘導体を生成するために酸化することができます。

還元: 還元反応は、この化合物をその飽和類似体に変換することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬が一般的に使用されます。

還元: 触媒としてパラジウム炭素 (Pd/C) を用いた水素化が一般的な方法です。

主な生成物: これらの反応から生成される主な生成物には、オキソ誘導体、飽和類似体、および使用される特定の反応条件と試薬に応じてさまざまな置換ラクトンが含まれます .

4. 科学研究の応用

N-シス-オクタデク-9-エノイル-L-ホモセリンラクトンは、幅広い科学研究用途を持っています。

化学: クオラムセンシングメカニズムと関連分子の合成を研究するためのモデル化合物として使用されます。

生物学: この化合物は、細菌のコミュニケーションとバイオフィルム形成の研究において重要です。

医学: 病原性細菌におけるクオラムセンシングを阻害することによる抗菌剤としての可能性に焦点を当てています。

作用機序

N-シス-オクタデク-9-エノイル-L-ホモセリンラクトンは、細菌がオートインデューサーと呼ばれる小さな拡散性シグナル分子を産生、放出、検出する調節プロセスであるクオラムセンシングを通じてその効果を発揮します。 この化合物は、LuxRファミリーの転写調節因子に結合し、協調的な遺伝子発現につながります。 このプロセスは、バイオフィルム形成や病原性など、さまざまな細菌の行動に影響を与えます .

類似の化合物:

- N-ブチリル-L-ホモセリンラクトン

- N-ヘキサノイル-L-ホモセリンラクトン

- N-オクタノイル-L-ホモセリンラクトン

比較: N-シス-オクタデク-9-エノイル-L-ホモセリンラクトンは、LuxRファミリーの転写調節因子に対する親和性を通じて特定のシグナル特異性を付与する長鎖脂肪酸成分が特徴です。 これは、異なる生物学的活性とシグナル特性を持つ可能性のある短鎖N-アシルホモセリンラクトンとは異なります .

類似化合物との比較

- N-butyryl-L-homoserine lactone

- N-hexanoyl-L-homoserine lactone

- N-octanoyl-L-homoserine lactone

Comparison: N-cis-octadec-9-enoyl-L-Homoserine lactone is unique due to its long-chain fatty acid component, which confers specific signal specificity through its affinity for LuxR family transcriptional regulators. This distinguishes it from shorter-chain N-acyl homoserine lactones, which may have different biological activities and signaling properties .

特性

IUPAC Name |

(Z)-N-[(3S)-2-oxooxolan-3-yl]octadec-9-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h9-10,20H,2-8,11-19H2,1H3,(H,23,24)/b10-9-/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEKBLYUYSJMKS-QJRAZLAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of studying N-cis-octadec-9Z-enoyl-L-Homoserine lactone in the context of Aeromonas hydrophila?

A: Aeromonas hydrophila is a bacterium that can cause disease in humans and animals. It relies on a communication system called quorum sensing (QS) to regulate virulence factors. [] N-cis-octadec-9Z-enoyl-L-Homoserine lactone is a known quorum sensing inhibitor (QSI). The research uses computational methods to investigate its potential to disrupt QS in A. hydrophila by targeting the AhyI protein, a key enzyme in the QS pathway. [] This research is significant because disrupting QS could offer new strategies for controlling A. hydrophila infections without relying solely on traditional antibiotics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)

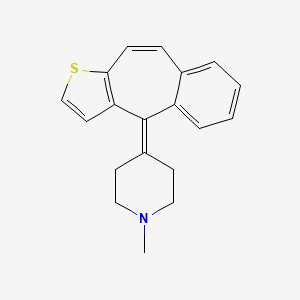

![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)

![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)